molecular formula C10H12ClNO B13164961 3-Amino-3-(3-chlorophenyl)cyclobutan-1-ol

3-Amino-3-(3-chlorophenyl)cyclobutan-1-ol

Cat. No.: B13164961
M. Wt: 197.66 g/mol
InChI Key: WJPHGKHQICUKFB-UHFFFAOYSA-N
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Description

3-Amino-3-(3-chlorophenyl)cyclobutan-1-ol is an organic compound with the molecular formula C10H12ClNO It is a cyclobutanol derivative featuring an amino group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-chlorophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzylamine with cyclobutanone in the presence of a reducing agent. The reaction is carried out under inert atmosphere and at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-chlorophenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-amino-3-(3-chlorophenyl)cyclobutanone.

    Reduction: Formation of 3-amino-3-(3-chlorophenyl)cyclobutanamine.

    Substitution: Formation of various substituted cyclobutanols depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(3-chlorophenyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-chlorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting their function. The chlorophenyl group may also interact with hydrophobic regions of proteins or other macromolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-chlorophenyl)cyclobutan-1-ol
  • 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol
  • 3-Amino-3-(4-bromophenyl)cyclobutan-1-ol

Uniqueness

3-Amino-3-(3-chlorophenyl)cyclobutan-1-ol is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

3-amino-3-(3-chlorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H12ClNO/c11-8-3-1-2-7(4-8)10(12)5-9(13)6-10/h1-4,9,13H,5-6,12H2

InChI Key

WJPHGKHQICUKFB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC(=CC=C2)Cl)N)O

Origin of Product

United States

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